KIST301080
Description
Properties
Molecular Formula |
C22H17N5O |
|---|---|
Molecular Weight |
367.41 |
IUPAC Name |
2-(4-([2,3'-Bipyridin]-4-yl)-3-(3-hydroxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C22H17N5O/c1-15-9-18(11-19(28)10-15)22-20(14-27(26-22)8-5-23)16-4-7-25-21(12-16)17-3-2-6-24-13-17/h2-4,6-7,9-14,28H,8H2,1H3 |
InChI Key |
NUAUUAREUGURAU-UHFFFAOYSA-N |
SMILES |
N#CCN1N=C(C2=CC(C)=CC(O)=C2)C(C3=CC(C4=CC=CN=C4)=NC=C3)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KIST-301080; KIST 301080; KIST301080 |
Origin of Product |
United States |
Preclinical Development and Initial Biochemical Characterization of Kist301080
Discovery and Lead Identification of KIST301080 as a ROS1 Kinase Inhibitor
The identification of this compound stems from a dedicated effort to discover potent and selective inhibitors of ROS1 kinase. This compound, a pyrazole (B372694) derivative, was developed as a simplified and equipotent analogue of an earlier lead compound, KIST301072 nih.govnih.gov. KIST301072 was initially recognized as the first selective inhibitor for ROS1 receptor tyrosine kinase (RTK) among a panel of 45 kinases, demonstrating an inhibitory concentration 50% (IC50) of 199 nM nih.govnih.gov. Building upon the structural insights from KIST301072, this compound was rationally designed and subsequently identified as a selective ROS receptor tyrosine kinase inhibitor nih.gov. Its inhibitory activity against ROS1 kinase was determined to be 209 nM nih.govnih.gov.
Selective Inhibitory Activity of this compound against ROS1 Kinase
This compound has demonstrated good inhibitory activity against ROS1 kinase, with an IC50 of 209 nM, when evaluated across a panel of 45 kinases nih.govnih.gov. It is specifically characterized as a ROS1 selective compound nih.gov. While direct comprehensive selectivity data for this compound across the entire 45-kinase panel are not explicitly detailed, its lead compound, KIST301072, provides strong evidence of this selectivity. At a single dose concentration of 10 µM, KIST301072 exhibited 94% inhibition of ROS1 kinase enzymatic activity, whereas the inhibition against all other 44 kinases remained below 30% nih.gov. This high degree of specificity suggests that this compound, being an equipotent derivative, shares a similar selective profile. ROS1 shares approximately 49% amino acid sequence homology with ALK in its kinase domain nih.gov. Further studies on analogues derived from this chemical series, such as compound 7c, have shown significant ROS1 inhibitory selectivity, approximately 170-fold, relative to ALK nih.gov.
Table 1: Inhibitory Activity of this compound and KIST301072 against ROS1 Kinase
| Compound | Target Kinase | IC50 (nM) | Number of Kinases Tested | Reference |
| This compound | ROS1 Kinase | 209 | 45 | nih.govnih.gov |
| KIST301072 | ROS1 Kinase | 199 | 45 | nih.govnih.gov |
Comparative Preclinical Potency of this compound with Related Analogues
This compound exhibits an IC50 of 209 nM against ROS1 kinase, positioning it as an equipotent derivative to its lead compound, KIST301072, which has an IC50 of 199 nM nih.govnih.gov. Subsequent efforts in medicinal chemistry have explored modifications to the pyrazole scaffold to identify more potent ROS1 inhibitors. A series of new pyrazol-4-ylpyrimidine derivatives, designed based on KIST301072, demonstrated varying levels of activity. Among these, compounds 6a-e and 7a-e showed good to excellent activities, with seven compounds proving more potent than KIST301072 nih.gov. Notably, compound 7c emerged as the most potent in this series, achieving an IC50 of 24 nM against ROS1 kinase nih.gov. Conversely, other structural modifications, such as the synthesis of 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles based on this compound, yielded compound 6h with a moderate inhibitory activity of 6.25 µM. Furthermore, attempts to design new pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives (4a-f, 5a-f, 6a-f, and 7a-f) from KIST301072 and this compound generally resulted in compounds with micromolar activity, indicating a reduction in potency compared to the original lead compounds. This suggests that maintaining the rigid pyrazole ring structure is crucial for potent ROS1 inhibitory activity within this class of compounds.
Table 2: Comparative Preclinical Potency of this compound and Selected Analogues against ROS1 Kinase
| Compound | Target Kinase | IC50 (nM) | Notes | Reference |
| This compound | ROS1 Kinase | 209 | Equipotent derivative of KIST301072 | nih.govnih.gov |
| KIST301072 | ROS1 Kinase | 199 | Lead compound | nih.govnih.gov |
| Compound 7c | ROS1 Kinase | 24 | Most potent among a series of new pyrazol-4-ylpyrimidine derivatives designed based on KIST301072; showed ~170-fold selectivity over ALK | nih.gov |
| Compound 6h | ROS1 Kinase | 6250 | From a series of 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles designed based on this compound; showed moderate inhibitory activity (6.25 µM) | |
| Pyrimidin-4-yl-ethanol and ethanone derivatives (e.g., 4a-f, 5a-f, 6a-f, 7a-f) | ROS1 Kinase | Micromolar Range | Generally less active than KIST301072/KIST301080; suggests importance of rigid pyrazole ring for activity |
Synthetic Strategies and Structural Modifications of Kist301080 Analogues
Chemical Synthesis Pathways for KIST301080 and its Derivatives
The synthesis of this compound derivatives, particularly those incorporating pyrazole (B372694) and pyrimidine (B1678525) scaffolds, often involves multi-step chemical pathways designed to introduce diverse functionalities and explore structural variations.
For pyrazole-based derivatives, such as the 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles (e.g., compounds 6a-k and 7a-l), the synthetic route typically begins with the conversion of an unsaturated ketone intermediate. This intermediate is transformed into a pyrazole derivative through a two-step process: initial heating with N,N-dimethylformamide dimethylacetal, followed by cyclization with hydrazine (B178648) monohydrate in absolute ethanol. The resulting pyrazole intermediate is then reacted with iodoacetonitrile (B1630358) in the presence of potassium carbonate to yield a key intermediate. Subsequent diversification is achieved through Suzuki couplings, where this intermediate reacts with various dioxoborolans or arylboronic acids in the presence of a palladium catalyst and potassium carbonate. In some cases, the nitrile group introduced by iodoacetonitrile can be hydrolyzed into an amide under the coupling conditions, leading to further derivatives.
For pyrimidine-based derivatives, a novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives (e.g., 4a-f, 5a-f, 6a-f, and 7a-f) have been designed based on this compound and its precursor KIST301072. These compounds are typically synthesized through 4-5 steps, involving reactions that build the pyrimidine core and attach various side chains. The general procedures for synthesizing these derivatives involve specific reactions to create the pyrimidin-4-yl-ethanol and ethanone scaffolds, which are then further modified. nih.gov
Design Principles for Novel Pyrazole and Pyrimidine Scaffolds
The rational design of novel pyrazole and pyrimidine scaffolds in this compound analogues is guided by structure-activity relationship (SAR) studies aimed at enhancing ROS1 kinase inhibitory activity.
In the design of pyrazole derivatives, specific structural features have been identified as crucial for activity. For instance, studies on 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles emphasized the importance of the acetonitrile (B52724) group located at the pyrazole ring. Additionally, the presence of a hydrogen bond donor on the distal phenyl ring, which is linked to the pyridine (B92270) moiety, has been highlighted as a significant design principle for maintaining or improving inhibitory activity. The pyrazole moiety itself is a privileged scaffold in drug discovery due to its synthetic versatility, allowing for extensive structural modifications around its periphery. Pyrazole derivatives are known for their significant pharmacological activities, including potent inhibitory effects against various kinases, such as ROS Receptor Tyrosine Kinase.
For pyrimidine scaffolds, the design of new pyrimidin-4-yl-ethanol and ethanone derivatives was directly based on the lead structures of KIST301072 and this compound. This strategic design aimed to explore the chemical space around these proven inhibitors to identify compounds with improved potency and selectivity against ROS1 kinase. The pyrimidine ring, often fused with other heterocyclic systems like pyrazole to form pyrazolo[1,5-a]pyrimidine, provides a rigid and planar N-heterocyclic system that is amenable to structural modifications for combinatorial library design and drug discovery. nih.gov
Methodologies for Chemical Derivatization and Scaffold Exploration
Chemical derivatization and scaffold exploration are integral to the drug discovery process for this compound analogues, allowing researchers to systematically modify the core structure and peripheral groups to understand their impact on biological activity.
Key methodologies employed for chemical derivatization include:
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is extensively used to introduce diverse aryl and heteroaryl groups onto the core scaffold. As observed in the synthesis of pyrazole derivatives, Suzuki coupling of a key intermediate with various boronic acids or dioxoborolans allows for the broad exploration of substituents at specific positions, significantly impacting the compound's properties and interactions with the target enzyme.
Nitrile Hydrolysis: The conversion of a nitrile group to an amide group, often occurring under specific coupling conditions, represents another derivatization methodology. This transformation can alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability, thus influencing its pharmacological profile.
Multi-step Synthesis: The systematic, multi-step synthesis of various pyrimidine-based derivatives (e.g., 4a-f, 5a-f, 6a-f, 7a-f) from KIST301072 and this compound serves as a broad methodology for scaffold exploration. By varying the side chains and functional groups attached to the pyrimidine core, researchers can map the SAR and identify optimal structural features for ROS1 kinase inhibition. nih.gov
These derivatization and exploration methodologies are critical for building a comprehensive understanding of the SAR, which in turn guides the rational design of new generations of small molecule inhibitors with enhanced potency and selectivity. glixxlabs.com
Research Findings: ROS1 Kinase Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound and some of its notable derivatives against ROS1 kinase.
| Compound | IC50 against ROS1 Kinase | Reference |
| This compound | 209 nM | nih.govglixxlabs.com |
| Compound 6h | 6.25 µM | |
| Compound 7c | 24 nM | glixxlabs.com |
Structure Activity Relationship Sar Analysis of Kist301080 Series
Elucidation of Key Structural Motifs for ROS1 Kinase Binding
The core pyrazole (B372694) scaffold of KIST301080 and its analogues is fundamental to their inhibitory activity against ROS1 kinase sigmaaldrich.comuni.lu. Comprehensive SAR studies have elucidated several key structural motifs critical for effective binding to the ROS1 kinase domain.
A crucial interaction involves the distal unsubstituted pyridinyl ring, which is essential for engaging with the Met2029 residue located in the hinge region of the ROS1 kinase domain. The presence of substituents on this pyridinyl ring can lead to steric clashes, thereby diminishing or abolishing the compound's inhibitory activity. Furthermore, the pyrazole ring itself plays a pivotal role in orienting other substituents and chemical arms into optimal positions to facilitate interactions within the ROS1 binding site.
The high degree of homology between the kinase domains of ROS1 and anaplastic lymphoma kinase (ALK) is a significant factor in the design of inhibitors. ROS1 shares approximately 49% amino acid sequence homology with ALK in its kinase domain and up to 77% identity within the ATP-binding pocket nih.govsigmaaldrich.comnih.gov. This structural similarity explains why some ALK inhibitors, such as crizotinib (B193316), also exhibit inhibitory activity against ROS1 nih.govsigmaaldrich.comcuhk.edu.cnnih.gov. Understanding these shared and unique binding characteristics is vital for designing selective ROS1 inhibitors.
Impact of Functional Group Modifications on Inhibitory Potency
Modifications to the functional groups within the this compound series have a direct impact on their inhibitory potency against ROS1 kinase. For instance, this compound itself contains an acetonitrile (B52724) group. Research has shown that the chemical reduction of an acetonitrile group (as seen in compound 6, structurally related to this compound) to its corresponding amide (compound 7) generally leads to a decrease in inhibitory activity ifremer.fr. However, specific modifications can yield improved potency. For example, compound 6h, which features an acetamidophenyl group at the distal pyridine (B92270) moiety, exhibited a notable inhibition of approximately 75% at a 20 µM concentration and an IC50 of 6.25 µM, indicating that certain amide derivatives can be more potent ifremer.fr.
The introduction of polar side chains, particularly water-solubilizing groups, has been identified as an important strategy to enhance the potency of this scaffold. These groups are believed to improve interactions with water molecules within the kinase enzyme, thereby contributing to better binding and inhibitory activity uni.lu.
The following table summarizes the inhibitory potency (IC50 values) of KIST301072, this compound, and a more potent analogue, compound 7c, against ROS1 kinase:
| Compound | ROS1 Kinase IC50 (nM) |
| KIST301072 | 199 nih.govsigmaaldrich.comcuhk.edu.cnifremer.fruni.lunih.gov |
| This compound | 209 nih.govsigmaaldrich.comcuhk.edu.cnifremer.fruni.lunih.gov |
| Compound 7c | 24 sigmaaldrich.com |
Molecular Mechanisms of Ros1 Kinase Inhibition by Kist301080
Biochemical Characterization of KIST301080 Binding to ROS1 Kinase
This compound is characterized as a pyrazole-based selective inhibitor of ROS1 receptor tyrosine kinase nih.govwikipedia.org. Biochemical assays have demonstrated its potent inhibitory activity against ROS1 kinase. This compound exhibits an IC50 value of 209 nM against ROS1, indicating its efficacy in inhibiting the enzyme's activity at nanomolar concentrations nih.govglixxlabs.com. This positions this compound as a promising lead compound for developing more potent and selective ROS1 kinase inhibitors wikipedia.org.
Table 1: Inhibitory Activity of this compound against ROS1 Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | ROS1 | 209 | nih.govglixxlabs.com |
| KIST301072 | ROS1 | 199 | nih.govglixxlabs.com |
Interaction with the ATP Binding Site of ROS1 Receptor Tyrosine Kinase
This compound, along with its lead compound KIST301072, functions as an ATP-competitive inhibitor of ROS1 kinase. This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site, thereby preventing the transfer of phosphate (B84403) groups to substrate proteins and consequently inhibiting the kinase's catalytic activity nih.gov.
The kinase domain of ROS1 shares a high degree of amino acid sequence homology with Anaplastic Lymphoma Kinase (ALK), particularly within their ATP-binding pockets, showing 77% to 84% identity mdpi.comuniprot.org. Studies on crizotinib (B193316), another well-known ROS1 inhibitor, have revealed its binding mode within the ROS1 ATP-binding site. Crizotinib binds in the cleft between the N-terminal and C-terminal domains of the kinase. Key interactions include hydrogen bonds formed between the 2-amino-pyridine ring of crizotinib and the backbone nitrogen of hinge residues, specifically Met2029 and Glu2027 in ROS1 uniprot.org. Additionally, a Van der Waals interaction with the G2032 residue has been observed. Given that this compound is a pyrazole-based derivative designed based on KIST301072, and KIST301072 exhibits similar binding behavior to crizotinib, it is inferred that this compound likely engages in analogous interactions within the ATP-binding pocket of ROS1, contributing to its potent inhibitory effect wikipedia.org.
Modulation of Downstream Signaling Pathways by this compound in Cellular Models
The oncogenic activation of ROS1 kinase is known to trigger several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation mdpi.com. By inhibiting ROS1 kinase activity, this compound modulates these pathways, thereby reversing the transformed phenotype in cellular models glixxlabs.com.
Impact on PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR signaling pathway is a crucial cascade activated by ROS1, promoting cell growth, proliferation, and survival mdpi.com. ROS1 fusion proteins activate the PI3 kinase-mTOR signaling pathway, mediating the phosphorylation of PTPN11, an activator of this pathway. This compound, by inhibiting ROS1 fusion kinase activity, is expected to reduce the aberrant activation of the PI3K/AKT/mTOR axis, thereby impeding tumor cell growth and survival that are dependent on this pathway glixxlabs.com.
Effects on STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another key downstream signaling molecule activated by ROS1 mdpi.com. ROS1 can phosphorylate and activate STAT3, which contributes to anchorage-independent cell growth mdpi.com. The inhibition of ROS1 by this compound is anticipated to suppress the phosphorylation and subsequent activation of STAT3, thereby mitigating its oncogenic effects on cellular proliferation and survival glixxlabs.com.
Influence on RAS/MAPK/ERK Cascade
The RAS/MAPK/ERK cascade is a well-established signaling pathway involved in regulating cell growth, differentiation, and survival, and it is activated by ROS1 mdpi.com. ROS1 triggers this pathway through the phosphorylation of RAS mdpi.com. As a potent ROS1 inhibitor, this compound is expected to diminish the activation of the RAS/MAPK/ERK pathway, leading to a reduction in uncontrolled cell proliferation and a reversal of the transformed phenotype glixxlabs.com.
Pharmacological Effects of Kist301080 in Preclinical Models
In Vitro Studies on Cell Proliferation and Viability
KIST301080 is recognized as a pyrazole-based inhibitor targeting the ROS1 receptor tyrosine kinase amegroups.comresearchgate.netamegroups.cn. Its inhibitory activity has been evaluated against ROS1 kinase, demonstrating a specific effect on its enzymatic function.
In in vitro enzymatic assays, this compound exhibited good inhibitory activity against ROS1 kinase, with an IC50 value of 209 nM amegroups.comresearchgate.netamegroups.cn. This activity was observed when tested against a panel of 45 kinases, suggesting a degree of selectivity for ROS1 researchgate.netamegroups.cn.
However, it has been noted in some studies that the optimal concentrations required for ROS kinase inhibition by this compound were relatively high, ranging from 10 to 50 µM, which led to the compound not being pursued further in certain research contexts nih.govaacrjournals.org. Despite this, this compound has served as a lead compound for the design and synthesis of more potent derivatives aimed at enhancing ROS1 kinase inhibition researchgate.netamegroups.cn. For instance, subsequent pyrazole (B372694) derivatives based on the this compound scaffold have shown improved inhibitory activities against ROS1 kinase, with some compounds demonstrating IC50 values in the nanomolar range researchgate.net.
The following table summarizes the reported in vitro inhibitory activity of this compound against ROS1 kinase:
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | ROS1 Kinase | 209 | amegroups.comresearchgate.netamegroups.cn |
Specific detailed research findings or data tables pertaining to the direct impact of this compound on invasive phenotypes in cellular assays were not identified within the reviewed literature. While studies on other ROS1 inhibitors and genetic manipulations have demonstrated effects on cellular invasiveness in ROS1 fusion kinase-expressing cells, explicit data for this compound in this regard are not available nih.govresearchgate.net.
In Vivo Efficacy Assessments in Relevant Animal Models (excluding human disease progression)
Comprehensive data detailing the in vivo efficacy of this compound in relevant animal models, such as its effects on tumor growth modulation in xenograft models or anti-oncogenic effects in genetically engineered models, are not extensively reported in the reviewed scientific literature.
While xenograft models are widely utilized in preclinical oncology research to assess tumor growth inhibition and therapeutic efficacy of anticancer agents jax.orgnih.govresearchgate.netcauseweb.orggriffith.edu.aunih.govnih.gov, direct data on this compound's ability to modulate tumor growth in such models were not found. Some research indicates that derivatives designed from this compound, such as compound TBPT, have shown tumor growth inhibition in xenograft models amegroups.cn. However, specific findings for this compound itself in this context are not available.
Genetically engineered mouse models (GEMMs) are valuable tools for studying cancer progression and evaluating anti-oncogenic effects, as they can accurately recapitulate human cancer characteristics and allow for the assessment of specific gene alterations oncotarget.comcrownbio.commit.edunih.gov. Despite the utility of these models in preclinical research, specific data on the anti-oncogenic effects of this compound in genetically engineered models were not identified in the reviewed literature.
Computational Chemistry and Molecular Modeling Insights for Kist301080
Molecular Docking Studies on KIST301080-ROS1 Kinase Interactions
Molecular docking studies have been extensively employed to investigate the binding interactions between this compound, its rationally designed analogues, and the ROS1 kinase researchgate.netresearchgate.nettandfonline.combsu.edu.eg. These studies are crucial for elucidating the molecular basis of inhibitor potency and for guiding the design of new compounds with improved activity.
A common approach involves using the crystal structure of the ROS1 kinase enzyme co-crystallized with known inhibitors, such as crizotinib (B193316) (PDB code 3zbf), as a template for docking simulations researchgate.net. By docking this compound and related compounds into the active site of the ROS1 kinase, researchers can predict their most stable binding poses and identify key interactions. For instance, KIST301072, a compound structurally related to this compound, has been shown through docking to exhibit a binding behavior similar to that of crizotinib within the ROS1 active pocket researchgate.net. The active site of ROS1 kinase, where inhibitors like crizotinib bind, is located in the cleft between the N-terminal and C-terminal domains of the kinase researchgate.net. These computational analyses help in proposing molecular interaction models for ROS1 kinase and its inhibitors, highlighting essential features required for inhibitory activity researchgate.netresearchgate.net.
Homology Modeling for Ligand-Receptor Interaction Prediction
The lack of a readily available tridimensional crystal structure for the ROS1 receptor has necessitated the use of homology modeling to create a structural basis for ligand-receptor interaction studies amegroups.org. Homology modeling is a computational technique that predicts the three-dimensional structure of a protein based on its amino acid sequence homology to a protein with a known experimental structure (template) nih.govsemanticscholar.org.
For ROS1, templates such as IGF-1R or ALK (Anaplastic Lymphoma Kinase) have been utilized, given their structural and sequence similarities to ROS1 kinase amegroups.org. For example, the kinase domains of ALK and ROS1 share approximately 70% homology nih.gov. Once a reliable homology model of ROS1 kinase is built, it serves as a crucial platform for subsequent molecular docking studies and other computational analyses aimed at predicting how this compound and its derivatives interact with the receptor's binding site researchgate.netamegroups.orgsemanticscholar.org. This approach is vital for understanding binding specificities and for the rational design of new ligands semanticscholar.org.
Prediction of Binding Selectivity and Off-Target Interactions
Predicting binding selectivity and potential off-target interactions is a critical aspect of drug discovery to minimize adverse effects and enhance therapeutic efficacy nih.gov. This compound has demonstrated promising selectivity profiles. When tested against a panel of 45 kinases, this compound exhibited good ROS1 inhibitory activity with an IC50 value of 209 nM researchgate.netamegroups.orgnih.govamegroups.cn. A related pyrazole (B372694) ROS1 selective compound, KIST301072, showed a comparable IC50 of 199 nM against ROS1 kinase under similar conditions researchgate.netamegroups.orgnih.govamegroups.cn.
Further studies on pyrazole derivatives designed based on this compound, such as compound 7c, revealed significant selectivity. Compound 7c displayed ROS1 inhibitory selectivity of approximately 170-fold relative to ALK, despite ALK sharing about 49% amino acid sequence homology with ROS1 kinase in the kinase domain researchgate.net. Computational tools and ligand-based models are instrumental in predicting potential off-target interactions by evaluating the binding affinity of a compound to a range of unintended targets nih.gov. While the provided information does not detail specific computational methods used for this compound's off-target prediction beyond its broad kinase panel screening, the principle of using computational approaches to assess binding selectivity is well-established in the field of drug design frontiersin.orgnumberanalytics.comcrisprmedicinenews.com.
Table 1: ROS1 Kinase Inhibitory Activity of this compound and KIST301072
| Compound | Target Kinase | IC50 (nM) | Number of Kinases Tested | Reference |
| This compound | ROS1 | 209 | 45 | researchgate.netamegroups.orgnih.govamegroups.cn |
| KIST301072 | ROS1 | 199 | 45 | researchgate.netamegroups.orgnih.govamegroups.cn |
Advanced Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are advanced computational techniques that provide insights into the dynamic behavior and conformational flexibility of proteins and ligand-receptor complexes at an atomic level researchgate.netmdpi.com. Unlike static docking studies, MD simulations account for physiological conditions such as temperature, pH, and the presence of solvent molecules and ions, offering a more realistic representation of molecular interactions researchgate.net.
MD simulations are considered a "gold standard" for the computational assessment of molecular shape and can generate conformational ensembles, illustrating the various stable and transient conformations a molecule or complex can adopt over time whiterose.ac.uk. In the context of kinase inhibitors, MD simulations can be used to investigate conformational changes in the protein structure upon ligand binding, providing a deeper understanding of the binding mechanism and the stability of the complex researchgate.net. For instance, studies on other ROS1 inhibitors, like cabozantinib, have utilized molecular dynamics simulations to achieve optimal type II conformation docking scores, highlighting the utility of MD in understanding inhibitor-kinase interactions nih.gov. While specific MD simulation data for this compound itself were not detailed in the provided search results, the technique is broadly applicable and essential for comprehensive conformational analysis in the design and optimization of kinase inhibitors, complementing docking and homology modeling efforts researchgate.netmdpi.comwhiterose.ac.ukuni-konstanz.dedal.ca.
Mechanisms of Acquired Resistance to Ros1 Kinase Inhibition
Identification of ROS1 Kinase Domain Mutations Conferring Resistance
Secondary mutations within the ROS1 kinase domain are a primary driver of acquired resistance to ROS1 tyrosine kinase inhibitors (TKIs). These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby reducing its efficacy.
One of the most frequently observed resistance mutations is the ROS1 G2032R substitution. This mutation, located in the solvent-front region of the kinase domain, is a common mechanism of resistance to first-generation ROS1 inhibitors like crizotinib (B193316). Structural modeling suggests that the bulkier arginine residue at position 2032 sterically hinders the binding of crizotinib.
Other mutations in the ROS1 kinase domain have also been identified in patients with acquired resistance, including:
D2033N
S1986F
L2026M
L2086F
The table below summarizes key ROS1 mutations and their impact on inhibitor sensitivity, which could be predictive for KIST301080.
| Mutation | Location | Known Resistant To | Potential Sensitivity |
| G2032R | Solvent Front | Crizotinib, Entrectinib (B1684687) | Lorlatinib (B560019), Repotrectinib (B610555) |
| D2033N | Kinase Domain | Crizotinib | Information not available |
| S1986F | Kinase Domain | Crizotinib | Information not available |
| L2026M | Kinase Domain | Lorlatinib | Information not available |
| L2086F | Kinase Domain | Lorlatinib, Crizotinib, Entrectinib | Cabozantinib |
Role of Alternative Signaling Pathway Activation in Resistance Development
In addition to on-target mutations, tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ROS1 signaling to drive proliferation and survival. This "bypass track" activation allows the cancer cells to continue to grow despite the effective inhibition of the primary oncogenic driver.
Commonly implicated bypass pathways in the context of ROS1 inhibitor resistance include:
EGFR Pathway: Activation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade has been observed in a significant portion of crizotinib-resistant ROS1-rearranged NSCLC cases.
KIT Pathway: The activation of the KIT receptor tyrosine kinase is another identified mechanism of bypass signaling.
MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of its signaling pathway, providing an alternative route for tumor growth.
KRAS Mutations: The acquisition of mutations in the KRAS gene, a key downstream effector in many signaling pathways, can also confer resistance.
MAP2K1 (MEK1) Mutations: Mutations in MAP2K1, which encodes the MEK1 protein in the MAPK/ERK pathway, have also been identified in lorlatinib-resistant biopsies.
These bypass mechanisms highlight the complexity of resistance and the need for therapeutic strategies that can either co-target these alternative pathways or utilize novel inhibitors that are unaffected by their activation.
Strategies for Overcoming Preclinical Resistance with Novel Analogues
The emergence of predictable resistance mutations has spurred the development of next-generation ROS1 inhibitors designed to overcome these challenges. The development of novel analogues based on the this compound scaffold could be a promising strategy, although specific preclinical data for such compounds is not yet public. The general approaches in the field include:
Designing Inhibitors with Activity Against Common Mutations: Newer inhibitors like lorlatinib and repotrectinib were specifically designed to have activity against the G2032R mutation, a common resistance mechanism to earlier inhibitors. A similar approach could be applied to develop analogues of this compound with a broader spectrum of activity against potential resistance mutations.
Developing Covalent Inhibitors: Covalent inhibitors form a permanent bond with the target kinase, which can be effective against certain types of resistance mutations that weaken the binding of non-covalent inhibitors.
Combination Therapies: In cases of bypass pathway activation, combining a ROS1 inhibitor with an inhibitor of the activated pathway (e.g., a MET inhibitor in cases of MET amplification) is a rational strategy being explored in clinical and preclinical settings.
Further research is needed to specifically delineate the resistance profile of this compound and to develop tailored strategies to overcome it. Preclinical studies involving the exposure of this compound-sensitive cell lines to the drug over time would be instrumental in identifying the specific mutations and bypass pathways that drive resistance to this particular compound.
Comparative Preclinical Analysis of Kist301080 with Other Ros1 and Alk Kinase Inhibitors
Comparison of Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicities. KIST301080 has been identified as a selective ROS1 inhibitor based on preclinical screenings.
This compound: this compound is a pyrazole-based compound that has demonstrated notable selectivity for ROS1 kinase. In a screening against a panel of 45 kinases, this compound was identified as a selective ROS1 inhibitor. This selectivity is a key characteristic of its design, distinguishing it from broader spectrum inhibitors.
Crizotinib (B193316): Crizotinib is a multi-targeted tyrosine kinase inhibitor, initially developed as a c-MET inhibitor, which also potently inhibits ALK and ROS1. Its broader selectivity profile means it interacts with multiple kinase targets, which contributes to its efficacy across different oncogene-driven cancers but also to its side-effect profile.
Entrectinib (B1684687): Entrectinib is a potent inhibitor of ROS1, ALK, and the TRK family of kinases (TRKA, TRKB, TRKC). Its high affinity for these targets makes it effective in tumors harboring fusions of these respective genes. While highly potent against its intended targets, its activity against the TRK kinases represents a distinct selectivity profile compared to more narrowly focused ROS1 inhibitors.
Lorlatinib (B560019) (PF-06463922): Lorlatinib is a third-generation inhibitor designed to be highly potent and selective for ALK and ROS1. A key feature of its development was ensuring a high degree of selectivity to minimize off-target effects. In a large panel of 206 recombinant kinases, lorlatinib was found to be most potent against ROS1 and ALK, with a selectivity ratio of over 100-fold for ROS1 compared to the other kinases tested. This high selectivity is a hallmark of its design, aiming to create a high therapeutic index.
Interactive Data Table: Selectivity Overview
Analysis of Potency and Efficacy in Preclinical Assays
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) in biochemical or cell-based assays. This value indicates the concentration of the drug required to inhibit the target kinase by 50%.
This compound: In an enzymatic assay, this compound demonstrated good inhibitory activity against ROS1 with an IC50 value of 209 nM. This positions it as a moderately potent inhibitor and served as a lead compound for the development of more advanced ROS1 inhibitors.
Crizotinib: Crizotinib shows potent inhibition of ALK and ROS1 phosphorylation in a concentration-dependent manner in various cell-based assays.
Entrectinib: Preclinical studies have established entrectinib as a highly potent inhibitor. In biochemical assays, it inhibited ROS1 and ALK with IC50 values of 7 nM and 12 nM, respectively. In engineered ROS1-dependent Ba/F3 cell models, entrectinib confirmed an IC50 of 5 nM.
Lorlatinib: Lorlatinib is characterized by its exquisite potency. In biochemical enzyme assays, it demonstrated a mean inhibition constant (Ki) of <0.025 nM against ROS1, making it one of the most potent ROS1 inhibitors reported. In cell-based assays using cells expressing ROS1 fusions, lorlatinib showed superiority over crizotinib and ceritinib, with a 7- to 10-fold lower IC50 against wild-type ROS1.
Interactive Data Table: Comparative Potency (IC50/Ki)
Structural Similarities and Differences Influencing Inhibitory Profiles
The structural features of both the kinase and the inhibitor are fundamental to the binding affinity and selectivity. The high degree of sequence homology between the kinase domains of ROS1 and ALK (approximately 77% identity in the ATP-binding site) is the reason many ALK inhibitors also show activity against ROS1. However, subtle structural differences can be exploited to achieve selectivity.
This compound and the Pyrazole (B372694) Scaffold: this compound is built on a trisubstituted pyrazole scaffold. The pyrazole ring is a versatile and privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds and hydrophobic interactions within kinase ATP-binding pockets. The specific substitutions on the pyrazole core of this compound are designed to optimize interactions within the ROS1 binding site, conferring its selectivity. For instance, structure-activity relationship studies on derivatives of this compound have highlighted the importance of an acetonitrile (B52724) group on the pyrazole ring for inhibitory activity. Modifications to this scaffold, such as varying substituents on the pyrazole and attached phenyl rings, can significantly impact potency and selectivity.
Crizotinib and Lorlatinib: Crizotinib has an aminopyridine structure that competitively binds within the ATP-binding pocket of its target kinases. Lorlatinib is a macrocyclic inhibitor. This macrocyclic structure helps to lock the molecule into an optimal binding conformation, increasing its potency and allowing it to overcome steric hindrances that arise from resistance mutations in the kinase domain.
Structural Basis for Selectivity (ROS1 vs. ALK): Despite their homology, structural differences between the ROS1 and ALK kinase domains dictate inhibitor selectivity. Molecular modeling has revealed differences in the specificity site (a pocket near the ATP-binding site) between ROS1 and ALK. Inhibitors that can uniquely engage with residues in the ROS1 specificity site can achieve selectivity over ALK. Furthermore, inhibitors can be classified by their binding mode. Type I inhibitors, like crizotinib, bind to the active conformation of the kinase. In contrast, some ROS1-selective inhibitors, such as cabozantinib, are Type II inhibitors that bind to the inactive "DFG-out" conformation. This binding mode often allows for interactions with less conserved regions of the kinase, providing a basis for enhanced selectivity. The pyrazole scaffold of this compound likely orients its substituents in a manner that favors the specific topology of the ROS1 ATP-binding site over that of ALK and other kinases.
Future Directions and Unexplored Research Avenues for Kist301080
Investigation of KIST301080 in Other Kinase-Associated Pathologies (e.g., Cardiovascular Diseases)
The role of various protein kinases in pathologies beyond cancer is an expanding area of research. ROS1, a receptor tyrosine kinase, is primarily recognized as an oncogenic driver in several cancers, including non-small cell lung cancer. nih.govtandfonline.com However, the broader physiological and pathological functions of ROS1 are not fully understood. Future investigations could explore the involvement of ROS1 in other kinase-associated diseases, such as cardiovascular conditions. Dysregulation of kinase signaling pathways is known to contribute to cardiac hypertrophy, fibrosis, and heart failure. Research into this compound could, therefore, extend to assessing its efficacy and mechanism of action in preclinical models of these cardiovascular diseases. Such studies would aim to determine if inhibiting ROS1 with a compound like this compound could offer a novel therapeutic strategy for non-oncological conditions.
Development of Advanced Preclinical Models for this compound Evaluation
To thoroughly evaluate the therapeutic potential of this compound, the development of sophisticated preclinical models is essential. Traditional two-dimensional cell culture and subcutaneous xenograft models, while useful, may not fully recapitulate the complexity of human tumors and their microenvironment. nih.gov Advanced preclinical models that could provide more predictive data include:
Patient-Derived Xenografts (PDXs): These models, created by implanting patient tumor tissue into immunodeficient mice, can better preserve the histological and genetic characteristics of the original tumor. nih.gov
Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to harbor specific genetic alterations, such as ROS1 fusions, can provide insights into tumor initiation, progression, and response to therapy in an immunocompetent setting.
Organoid Cultures: Three-dimensional organoid models derived from patient tumors can be used for higher-throughput drug screening and to study the cellular heterogeneity of treatment response. nih.gov
The development and utilization of these advanced models would be crucial for a comprehensive preclinical evaluation of this compound.
Exploration of Novel Combinatorial Preclinical Strategies
The efficacy of targeted therapies like kinase inhibitors can often be enhanced through combination with other therapeutic agents. nih.gov For a compound such as this compound, several combinatorial strategies could be explored in preclinical settings to overcome potential resistance mechanisms and improve therapeutic outcomes. harvard.edu Potential combination therapies could include:
Combination with Chemotherapy: Assessing the synergistic or additive effects of this compound with standard-of-care chemotherapeutic agents.
Combination with Other Targeted Therapies: Investigating combinations with inhibitors of parallel or downstream signaling pathways to prevent compensatory activation. harvard.edu
Combination with Immunotherapy: Exploring whether this compound can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment. nih.gov
Preclinical studies would be necessary to determine the optimal combination partners and dosing schedules for this compound.
Unraveling Comprehensive Downstream Signaling Networks of this compound
A deep understanding of the molecular mechanisms of action of this compound requires a thorough characterization of its impact on downstream signaling pathways. ROS1 activation is known to trigger several signaling cascades that are crucial for cancer development, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. nih.gov Future research should employ systems biology approaches, such as proteomics and phosphoproteomics, to comprehensively map the signaling networks modulated by this compound. This would not only confirm its on-target activity but also potentially reveal novel off-target effects and identify biomarkers of response and resistance.
Methodological Innovations in SAR and Drug Discovery for ROS1 Kinase Inhibitors
The continuous development of potent and selective ROS1 kinase inhibitors relies on innovations in drug discovery methodologies, particularly in the realm of Structure-Activity Relationship (SAR) studies. nbinno.com For a compound like this compound, future efforts could focus on:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of the ROS1 kinase domain in complex with inhibitors to guide the rational design of new analogs with improved potency and selectivity. researchgate.net
Computational Modeling: Employing in silico techniques, such as molecular docking and molecular dynamics simulations, to predict the binding affinity and mode of interaction of novel compounds with the ROS1 kinase. tandfonline.comnih.gov
Fragment-Based Drug Discovery: Screening libraries of small molecular fragments to identify novel binding scaffolds that can be elaborated into potent inhibitors.
These methodological advancements will be instrumental in the discovery of next-generation ROS1 inhibitors with superior therapeutic profiles. nbinno.com
Q & A
Q. What is the molecular mechanism of KIST301080 as a ROS1 inhibitor, and what experimental approaches validate its selectivity?
this compound is a pyrazole-class inhibitor targeting ROS1 kinase, with an IC50 of 209 nM in enzymatic assays . Its selectivity is determined through competitive binding assays using recombinant ROS1 kinases and off-target profiling against related kinases (e.g., ALK, EGFR). Researchers should employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics and confirm specificity. Cross-reactivity testing in cell lines expressing alternative kinases (e.g., ALK fusion-positive models) is critical to rule out non-specific effects .
Q. How does this compound's IC50 compare to other ROS1 inhibitors, and what experimental variables influence these measurements?
this compound exhibits lower potency (IC50 = 209 nM) compared to inhibitors like AP26113 (IC50 = 1.9 nM) and crizotinib (IC50 = 0.8–2.1 nM) . Variability in IC50 values arises from assay conditions (e.g., ATP concentration, incubation time) and cellular context (e.g., ROS1 fusion variants). Standardized kinase buffer systems (e.g., 10 mM MgCl₂, 1 mM ATP) and isogenic cell models expressing identical ROS1 fusions are recommended for comparative studies .
Q. What in vitro models are optimal for preliminary assessment of this compound's efficacy in NSCLC?
Use patient-derived xenograft (PDX) cell lines or engineered Ba/F3 cells expressing ROS1 fusions (e.g., CD74-ROS1). Measure proliferation inhibition via MTT assays and apoptosis via Annexin V staining. Include negative controls (ROS1-negative cell lines) to confirm on-target activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy data across different ROS1 fusion variants?
Contradictions may stem from structural differences in ROS1 fusion partners (e.g., CD74 vs. SLC34A2) affecting drug binding. Employ cryo-EM or molecular dynamics simulations to map this compound-ROS1 interaction sites. Validate hypotheses using site-directed mutagenesis and kinase activity assays . Additionally, use RNA-seq to correlate variant-specific transcriptomes with drug response .
Q. What methodologies are suitable for elucidating this compound's impact on downstream signaling pathways in ROS1-driven NSCLC?
Combine phosphoproteomics (e.g., LC-MS/MS) with pathway enrichment analysis to identify activated/inhibited nodes (e.g., MAPK/ERK, PI3K/AKT). Validate findings via Western blotting for phosphorylated targets (e.g., p-STAT3, p-S6). For functional studies, employ CRISPR-Cas9 knockout of candidate effectors to assess rescue of drug response .
Q. How should researchers design comparative studies between this compound and next-generation ROS1 inhibitors with higher potency?
Adopt a head-to-head design using matched cellular models and standardized assays. Key parameters include:
- Dose-response curves across clinically relevant concentrations (1–1000 nM).
- Resistance profiling via prolonged drug exposure and sequencing of emergent clones.
- In vivo efficacy in orthotopic NSCLC models with longitudinal bioluminescence imaging. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Methodological Guidance
Q. What statistical approaches address variability in this compound's pharmacokinetic (PK) and pharmacodynamic (PD) data?
Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in PK/PD studies. For PD endpoints (e.g., tumor volume reduction), apply longitudinal ANOVA with repeated measures. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .
Q. How can researchers ensure reproducibility in this compound's preclinical studies?
Follow ARRIVE 2.0 guidelines for in vivo experiments:
- Detail animal strain, dosing regimen, and randomization methods.
- Include power calculations to justify sample sizes.
- Deposit raw data (e.g., RNA-seq files, histopathology images) in public repositories like GEO or Figshare .
Data Contradiction & Validation
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy of this compound?
Discrepancies often arise from tumor microenvironment (TME) factors. Conduct ex vivo assays using tumor spheroids or 3D co-cultures with fibroblasts/immune cells. Validate findings via intravital microscopy in live animal models to assess TME-driven resistance .
Q. How should researchers validate this compound's target engagement in clinical samples?
Use immunohistochemistry (IHC) for phosphorylated ROS1 substrates (e.g., p-SHP2) in biopsy specimens. Correlate with plasma drug levels via LC-MS. For functional validation, perform ex vivo organoid cultures from patient-derived tissue treated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
